molecular formula C7H7ClFNO2S B13194897 N-(2-Chloro-5-fluorophenyl)methanesulfonamide

N-(2-Chloro-5-fluorophenyl)methanesulfonamide

Cat. No.: B13194897
M. Wt: 223.65 g/mol
InChI Key: FISMTUOCLIDYQT-UHFFFAOYSA-N
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Description

N-(2-Chloro-5-fluorophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H7ClFNO2S and a molecular weight of 223.66 g/mol . This compound is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with a methanesulfonamide group. It is commonly used in various chemical and pharmaceutical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-5-fluorophenyl)methanesulfonamide typically involves the reaction of 2-chloro-5-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-5-fluorophenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can lead to the replacement of the chloro or fluoro group with other nucleophiles .

Scientific Research Applications

N-(2-Chloro-5-fluorophenyl)methanesulfonamide is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Chloro-5-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. The methanesulfonamide group can also play a role in modulating the compound’s solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Chloro-5-fluorophenyl)methanesulfonamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination can result in distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C7H7ClFNO2S

Molecular Weight

223.65 g/mol

IUPAC Name

N-(2-chloro-5-fluorophenyl)methanesulfonamide

InChI

InChI=1S/C7H7ClFNO2S/c1-13(11,12)10-7-4-5(9)2-3-6(7)8/h2-4,10H,1H3

InChI Key

FISMTUOCLIDYQT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)F)Cl

Origin of Product

United States

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